rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans
Description
This compound is a pyrrolidin-2-one derivative featuring a trans-configuration at the 4R and 5S positions. Its structure includes:
- 1-Methyl-1H-pyrazol-4-yl substituent at position 5, a common pharmacophore in kinase inhibitors.
- 2-Methoxyethyl group at position 1, enhancing solubility and modulating lipophilicity.
Properties
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3/t9-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFRKNHPMOTZNZ-SKDRFNHKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CC(=O)N2CCOC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807916-75-1 | |
| Record name | rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, typically involves the following steps:
Starting Materials: : The synthesis often begins with commercially available starting materials such as 2-methoxyethylamine, 1-methyl-1H-pyrazole-4-carboxaldehyde, and suitable pyrrolidinone precursors.
Initial Condensation: : The reaction between 2-methoxyethylamine and 1-methyl-1H-pyrazole-4-carboxaldehyde forms an imine intermediate. This intermediate is then reduced using reducing agents like sodium borohydride to yield the corresponding amine.
Cyclization: : The amine obtained is subjected to cyclization under acidic or basic conditions, resulting in the formation of the pyrrolidinone ring system. The choice of catalyst and solvent can vary depending on the specific synthetic route.
Industrial Production Methods
For industrial-scale production, the optimization of reaction conditions is essential. The use of continuous flow reactors, high-pressure hydrogenation, and automated synthesis platforms can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, can undergo several chemical reactions, including:
Oxidation: : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the compound using agents such as lithium aluminum hydride can yield various reduced forms.
Substitution: : Nucleophilic substitution reactions can be performed on the aminomethyl group, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles such as alkyl halides in polar solvents.
Major Products
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one exhibit significant anticancer activity. A study conducted on various tumor cell lines (breast cancer MCF7 and MDA-MB231, melanoma SKMEL-28, etc.) demonstrated that these compounds can induce apoptosis and inhibit cell proliferation .
Neuroprotective Effects
This compound's structural features suggest potential neuroprotective properties. It may affect neurotransmitter systems or protect against neurodegenerative diseases by modulating pathways involved in neuronal survival .
Metabolic Syndrome Treatment
Similar compounds have been investigated for their role in treating metabolic syndrome-related disorders. They have shown promise in inhibiting enzymes linked to glucose metabolism and lipid profiles, which are critical in managing conditions like type 2 diabetes and obesity .
Case Studies
- Anticancer Activity : In vitro studies on a panel of eight tumor cell lines revealed that derivatives of this compound could inhibit cell growth significantly. The mechanism appears to involve both cell cycle arrest and induction of apoptosis .
- Neuroprotection : A study highlighted the ability of related pyrazole derivatives to enhance cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation .
- Metabolic Effects : Research into similar compounds showed reductions in blood glucose levels and improvements in insulin sensitivity in diabetic rodent models, suggesting a beneficial role in metabolic regulation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, involves interactions with molecular targets such as enzymes and receptors. Its aminomethyl and pyrazolyl groups play a crucial role in binding to active sites and influencing biochemical pathways. The compound's effects are mediated through specific binding interactions, leading to changes in enzyme activity or receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
Table 1: Comparative Data on Pyrrolidin-2-one Derivatives
Functional Group Analysis
- Pyrazole Modifications: The 1-methylpyrazole in the target compound (C₁₂H₂₀N₄O₂) is retained in analogs like the piperidin-2-one derivative (C₁₂H₂₀N₄O₂) . Fluorination (e.g., 4-fluoro in C₁₃H₂₂N₄O₂) improves metabolic stability and bioavailability .
- Backbone Variations: Replacement of pyrrolidin-2-one with piperidin-2-one (six-membered ring) alters ring puckering and hydrogen-bonding geometry . The 2-methoxyethyl group in the target compound is absent in analogs like (4R,5S)-4-amino-1-methyl-5-(trimethylpyrazol-4-yl)pyrrolidin-2-one, reducing solubility .
Critical Observations
- Data Consistency : initially lists an incorrect molecular formula (C₈H₁₈Cl₂FN₃O) for a structurally distinct compound, highlighting the need for cross-referencing CAS numbers .
- Piperidin-2-one vs. Pyrrolidin-2-one: The six-membered piperidinone analog (C₁₂H₂₀N₄O₂) shares the same molecular formula as the target compound but exhibits distinct conformational properties .
Biological Activity
The compound rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, also known by its CAS number 1969287-53-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₂H₁₈N₄O₂, with a molecular weight of approximately 252.31 g/mol. The structure features a pyrrolidinone core, which is significant for its interactions with biological targets.
The biological activity of rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The aminomethyl group facilitates hydrogen bonding with target proteins, while the pyridinyl moiety engages in π-π interactions. These interactions modulate the activity of various biological pathways, which can lead to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to rac-(4R,5S)-4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one:
Q & A
Q. Critical Parameters :
- Catalysts : Chiral catalysts (e.g., Rh or Ru complexes) for enantioselective synthesis.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction efficiency.
- Purification : High-performance liquid chromatography (HPLC) or chiral column chromatography to isolate the trans isomer .
Basic: How can researchers confirm the stereochemical configuration and purity of this compound using modern analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign diastereotopic protons and carbon environments to confirm trans configuration (e.g., coupling constants for vicinal protons) .
- NOESY/ROESY : Detect spatial proximity between substituents (e.g., methoxyethyl and pyrazole groups) to validate stereochemistry .
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers and determine enantiomeric excess (≥98% purity) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₂₁N₃O₂) and excludes impurities .
Validation : Cross-reference spectral data with computational predictions (DFT calculations for NMR chemical shifts) .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?
Methodological Answer:
Discrepancies often arise from:
- Solvent Effects : Simulated docking studies may ignore solvation; validate with molecular dynamics (MD) simulations in explicit solvent models .
- Conformational Flexibility : Use metadynamics or enhanced sampling to account for pyrrolidinone ring flexibility and ligand-binding poses .
- Experimental Replication :
Case Study : If computational models predict high affinity for kinase X, but experimental IC₅₀ values are weak, re-evaluate protonation states of the aminomethyl group under assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the aminomethyl and methoxyethyl groups in target binding?
Methodological Answer:
SAR Design :
- Analog Synthesis :
- Biological Assays :
- Primary Assay : Measure binding affinity (e.g., SPR, ITC) to the target (e.g., GPCR or enzyme).
- Secondary Assays : Functional readouts (e.g., cAMP accumulation for GPCRs) .
Q. Data Analysis :
- Free Energy Perturbation (FEP) : Quantify contributions of substituents to binding energy .
- Crystallography : Co-crystallize analogs with the target to visualize interactions (e.g., hydrogen bonds from aminomethyl to Asp113) .
Example : If removing the methoxyethyl group reduces activity by 10-fold, it may stabilize a bioactive conformation via hydrophobic interactions .
Advanced: What experimental and computational approaches are recommended to analyze metabolic stability and off-target effects in preclinical studies?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat microsomes; monitor degradation via LC-MS to identify metabolic hotspots (e.g., oxidation of pyrazole methyl) .
- CYP450 Inhibition : Screen against CYP isoforms (3A4, 2D6) to predict drug-drug interactions .
- In Silico Profiling :
Mitigation : Introduce steric hindrance (e.g., fluorination) at labile sites to enhance metabolic stability .
Basic: What in vitro assays are most suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .
- Cell Viability : MTT or CellTiter-Glo® assays in disease-relevant cell lines (e.g., cancer or neuronal models) .
- Membrane Permeability : Caco-2 monolayers or PAMPA to estimate oral bioavailability .
Controls : Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
